molecular formula C13H19N3O2 B3010356 Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate CAS No. 2248393-24-8

Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate

Cat. No. B3010356
CAS RN: 2248393-24-8
M. Wt: 249.314
InChI Key: RXQZSBGBUIFQFZ-MNOVXSKESA-N
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Description

Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate, commonly known as EPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPC is a cyclohexane derivative that possesses a pyrimidine moiety, making it a unique molecule with diverse properties.

Mechanism of Action

EPC exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. EPC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of tumor invasion and metastasis. EPC has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes apoptosis.
Biochemical and Physiological Effects:
EPC has been found to have several biochemical and physiological effects in the body. EPC has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Additionally, EPC has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

EPC has several advantages for lab experiments, including its high purity and stability. However, EPC is a relatively new compound, and its properties and potential applications are still being studied. Additionally, the synthesis of EPC is a multistep process that requires specialized equipment and expertise, making it challenging to produce in large quantities.

Future Directions

There are several potential future directions for the study of EPC. One of the most significant areas of research is the development of EPC-based therapeutics for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of EPC and its potential applications in other diseases. The development of new synthesis methods for EPC and its derivatives is also an area of active research.

Synthesis Methods

The synthesis of EPC involves a multistep process that includes the reaction of cyclohexanone with sodium borohydride to obtain cyclohexanol. The cyclohexanol is then treated with 2-chloropyrimidine to obtain the corresponding pyrimidine derivative. Finally, the pyrimidine derivative is reacted with ethyl chloroformate to obtain EPC. The overall yield of the synthesis process is approximately 40%.

Scientific Research Applications

EPC has been extensively studied for its potential application in the treatment of various diseases. One of the most significant applications of EPC is in the field of cancer research. EPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, EPC has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-12(17)10-5-3-6-11(9-10)16-13-14-7-4-8-15-13/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,14,15,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQZSBGBUIFQFZ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate

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